3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester
Overview
Description
3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H17BF2O2S and a molecular weight of 286.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a methylthio group, and a boronic acid pinacol ester moiety attached to a phenyl ring. It is commonly used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron group from the boronic ester .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the formation of carbon-carbon (C-C) bonds. The Suzuki–Miyaura reaction, for instance, is a type of cross-coupling reaction used to form C-C bonds . Protodeboronation of pinacol boronic esters is a key step in this reaction .
Pharmacokinetics
The compound’s storage temperature (2-8°c) suggests that it may have specific stability and handling requirements .
Result of Action
The result of the compound’s action is the formation of new C-C bonds, which is a fundamental process in organic synthesis . For example, the protodeboronation process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction . Additionally, the compound’s stability may be affected by temperature, as suggested by its storage requirements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-difluoro-4-(methylthio)iodobenzene with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium carbonate, used to deprotonate the boronic ester and facilitate the coupling reaction.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.
Scientific Research Applications
3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of advanced materials, such as polymers and liquid crystals.
Chemical Biology: Utilized in the development of chemical probes and bioactive molecules for studying biological processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylboronic Acid Pinacol Ester: Lacks the methylthio group, making it less versatile in certain synthetic applications.
4-(Methylthio)phenylboronic Acid Pinacol Ester: Lacks the fluorine atoms, which can affect its reactivity and selectivity in certain reactions.
3,5-Difluoro-4-(methylthio)phenylboronic Acid: The free boronic acid form, which is less stable and more prone to oxidation compared to the pinacol ester.
Uniqueness
3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is unique due to the presence of both fluorine atoms and a methylthio group, which provide distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(3,5-difluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)8-6-9(15)11(19-5)10(16)7-8/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXBVDBEZKVXBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)SC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135511 | |
Record name | 1,3,2-Dioxaborolane, 2-[3,5-difluoro-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-92-7 | |
Record name | 1,3,2-Dioxaborolane, 2-[3,5-difluoro-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[3,5-difluoro-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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